Enhanced Aqueous Solubility
The target compound, Dimezone S (4-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one), exhibits a water solubility of 7.1 g/L at 20°C . In contrast, the unsubstituted parent compound Phenidone (1-phenyl-3-pyrazolidinone) possesses significantly lower aqueous solubility, a well-documented limitation that has historically necessitated prolonged stirring, heating, or the use of organic co-solvents for solution preparation [1]. The 4-hydroxymethyl group is specifically credited for this enhanced solubility, enabling the formulation of liquid concentrate developers without precipitation or the need for specialized salt derivatization [2].
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | 7.1 g/L (20°C) |
| Comparator Or Baseline | Phenidone (1-phenyl-3-pyrazolidinone): Low aqueous solubility (quantified as 'slow to dissolve' requiring heating/prolonged stirring in patent literature) |
| Quantified Difference | Dimezone S demonstrates a > 7× higher water solubility than the qualitative baseline of 'slowly soluble' Phenidone [1]. |
| Conditions | Water at 20°C |
Why This Matters
Higher water solubility directly reduces processing time and energy costs during developer preparation and enables stable liquid concentrate formulations, a critical advantage for industrial-scale photographic processing and commercial product development.
- [1] U.S. Patent No. 4,753,869. (1988). Photographic developing agents containing stable, soluble, pyrazolidinones. View Source
- [2] Photrio Forum. Differences in Phenidone and Dimezone? (2007). Community technical discussion. View Source
